![molecular formula C9H19ClO B14704501 3-[(1-Chloropropan-2-YL)oxy]hexane CAS No. 20614-15-7](/img/structure/B14704501.png)
3-[(1-Chloropropan-2-YL)oxy]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Chloropropan-2-YL)oxy]hexane is an organic compound with the molecular formula C9H19ClO It consists of a hexane backbone with a 1-chloropropan-2-yl group attached via an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Chloropropan-2-YL)oxy]hexane typically involves the reaction of 1-chloropropan-2-ol with hexanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an etherification mechanism, where the hydroxyl group of hexanol reacts with the chlorinated carbon of 1-chloropropan-2-ol, resulting in the formation of the desired ether compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. This method allows for efficient production with high yields and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1-Chloropropan-2-YL)oxy]hexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chlorinated carbon to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiourea. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include 3-[(1-Hydroxypropan-2-YL)oxy]hexane, 3-[(1-Aminopropan-2-YL)oxy]hexane, and 3-[(1-Thiopropan-2-YL)oxy]hexane.
Oxidation: Products include 3-[(1-Oxopropan-2-YL)oxy]hexane.
Reduction: Products include 3-[(1-Methylpropan-2-YL)oxy]hexane.
Wissenschaftliche Forschungsanwendungen
3-[(1-Chloropropan-2-YL)oxy]hexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(1-Chloropropan-2-YL)oxy]hexane involves its reactivity with nucleophiles and electrophiles. The chlorine atom acts as a leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound serves as a versatile intermediate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(1-Bromopropan-2-YL)oxy]hexane
- 3-[(1-Iodopropan-2-YL)oxy]hexane
- 3-[(1-Fluoropropan-2-YL)oxy]hexane
Uniqueness
Compared to its analogs, 3-[(1-Chloropropan-2-YL)oxy]hexane offers a balance of reactivity and stability. The chlorine atom provides moderate reactivity, making it suitable for a wide range of chemical reactions without being overly reactive or unstable. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
20614-15-7 |
|---|---|
Molekularformel |
C9H19ClO |
Molekulargewicht |
178.70 g/mol |
IUPAC-Name |
3-(1-chloropropan-2-yloxy)hexane |
InChI |
InChI=1S/C9H19ClO/c1-4-6-9(5-2)11-8(3)7-10/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
GPIMWLMTDYYDRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC)OC(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


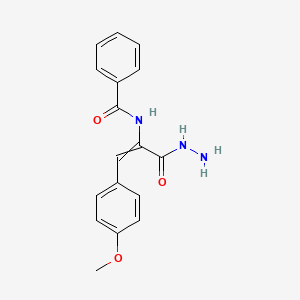
![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
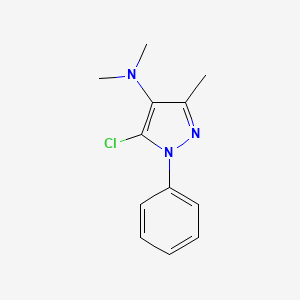
![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
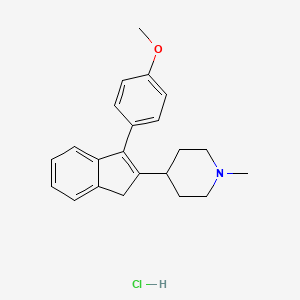
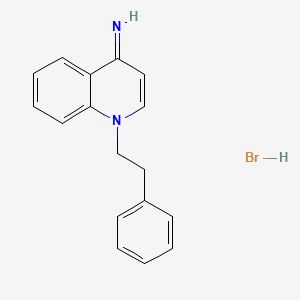
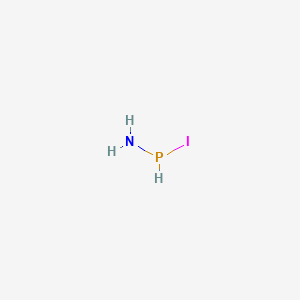
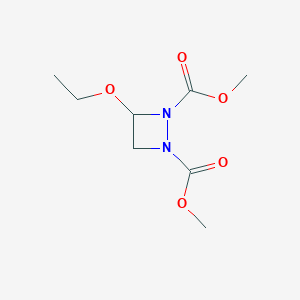
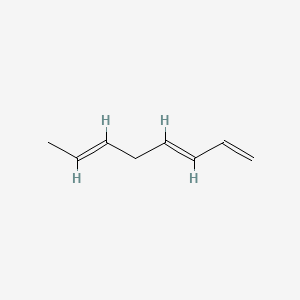
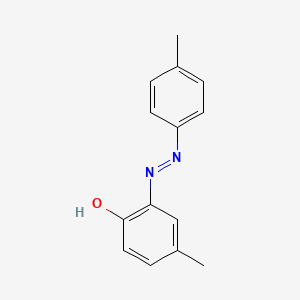

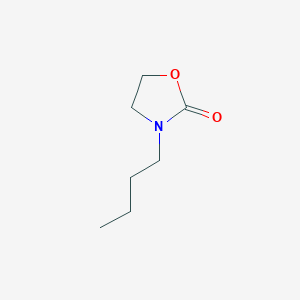
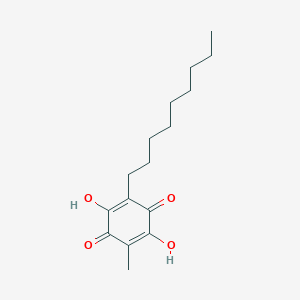
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)
